molecular formula C17H21N5O2S B2585346 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)-N-(thiophen-2-yl)piperazine-1-carboxamide CAS No. 2034264-24-7

4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)-N-(thiophen-2-yl)piperazine-1-carboxamide

Cat. No. B2585346
CAS RN: 2034264-24-7
M. Wt: 359.45
InChI Key: JZCALFBAYJVXBL-UHFFFAOYSA-N
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Description

This compound is a derivative of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine. It has been studied for its potential as a core protein allosteric modulator (CpAM) for the inhibition of Hepatitis B Virus .


Synthesis Analysis

The synthesis of this compound involves a series of reactions, but the exact process is not detailed in the available resources .


Chemical Reactions Analysis

The chemical reactions involving this compound are not detailed in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the available resources .

Scientific Research Applications

Heterocyclic Compound Synthesis

Research in heterocyclic chemistry involves the development of novel compounds with potential therapeutic applications. For example, thiophenylhydrazonoacetates have been synthesized through the coupling of diazo compounds with ethyl cyanoacetate or ethyl acetoacetate, leading to a variety of nitrogen nucleophiles yielding pyrazole, isoxazole, pyrimidine, and other derivatives (Mohareb et al., 2004). Similarly, tetrahydrobenzo[b]thiophene derivatives have been synthesized under microwave irradiation, showing the efficiency of this method in creating novel heterocyclic compounds with potential applications in medicinal chemistry (Abdalha et al., 2011).

Potential Pharmacological Activities

Compounds with heterocyclic cores are explored for their pharmacological activities. For instance, thiazole-aminopiperidine hybrids have been designed and synthesized as novel inhibitors of Mycobacterium tuberculosis GyrB, showcasing potential antituberculosis activity (Jeankumar et al., 2013). Another study focused on the development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors, highlighting the role of heterocyclic compounds in targeting bacterial enzymes (Samala et al., 2013).

Safety and Hazards

The safety and hazards associated with this compound are not detailed in the available resources .

Future Directions

The future directions for this compound could involve further studies on its potential as a treatment for Hepatitis B Virus, particularly in terms of its effectiveness against nucleoside-resistant variants .

properties

IUPAC Name

4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)-N-thiophen-2-ylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2S/c23-16(14-12-13-4-1-2-6-22(13)19-14)20-7-9-21(10-8-20)17(24)18-15-5-3-11-25-15/h3,5,11-12H,1-2,4,6-10H2,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZCALFBAYJVXBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)NC4=CC=CS4)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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